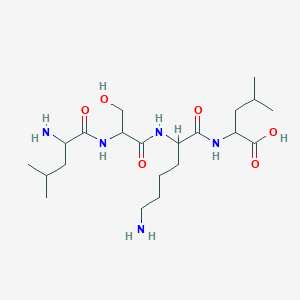
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH is a synthetic peptide composed of the amino acids leucine, serine, lysine, and leucine in their DL-forms. This compound is known for its role as a latency-associated peptide at the amino terminus of LAP, with inhibitory effects on transforming growth factor-beta 1 (TGF-β1) activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting TGF-β1 activation, which is relevant in fibrosis and cancer research.
Medicine: Potential therapeutic applications in preventing hepatic fibrosis and other TGF-β1 related conditions.
Mechanism of Action
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH exerts its effects by binding to KRFK, which blocks the signal transduction of TGF-β1. This inhibition prevents the progression of hepatic damage and fibrosis. The peptide also blocks the activation of TGF-β1 by thrombospondin-1 (TSP-1), further reducing TGF-β1 activity .
Comparison with Similar Compounds
Similar Compounds
H-Leu-Ser-Lys-Leu-OH: Another peptide with similar inhibitory effects on TGF-β1 activation.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH is unique due to its specific sequence and the use of DL-forms of amino acids, which can affect its stability and activity compared to peptides composed of L-forms only .
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKLBKXNJSXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
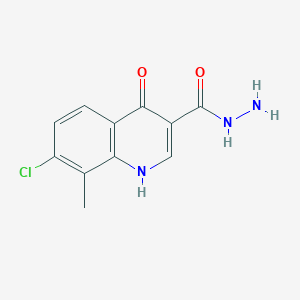
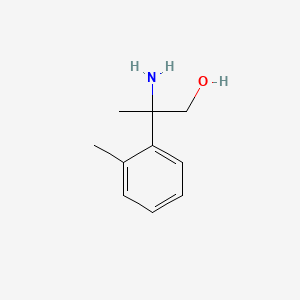
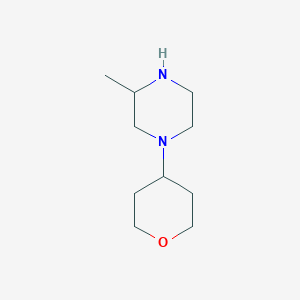
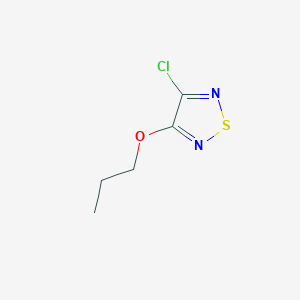


![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)

![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)


![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)

